Journal Name:EnergyChem
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Hydrothermal Modification of As-Spun Polyurethane Micro-Nanofibers Using Silk Fibroin and Biologically Reduced Silver Nanoparticles for Efficient Hydrophilicity and Antibacterial Properties
EnergyChem ( IF 0 ) Pub Date: 2023-07-26 , DOI: 10.1002/adsu.202300109
The hydrophobicity of polyurethane fibers is undesired for tissue engineering. In this work, fibers are fabricated by electrospinning and coated with silk fibroin (SF) for biocompatibility and biologically synthesized silver (Ag) nanoparticles (NPs) for antibacterial activity. The scanning electron microscopy revealed the undistorted morphology and the presence of NPs on fibers. The Fourier transform infrared and thermogravimetric analysis show the successful incorporation of SF and Ag NPs. The water contact angle drops from 101.26±0.2° in pristine to 3.1±0.3° in the hydrothermally treated fibers. The moisture regain from 1.87±0.3% to 6.7±0.4% is observed after 24 h. The mineralization shows the hydroxyapatite NPs in all composites. The large zone of inhibition is observed in the composite, with the Ag NPs equal to 11.5±0.04 mm for Staphylococcus aureus and 18.91±0.02 mm for Escherichia coli. The increased proliferation of HEK 293T cells for 6 days of culture on composite scaffolds compared to the pristine scaffolds is achieved. The cell attachment examinations show successful attachment of cells on fibers and nuclear staining analysis shows the highest proliferation in scaffolds with an intermediate concentration of Ag NPs (10%). This strategy presents a novel improvisation for as-spun PU fibers that can fabricate wound-healing biomaterials for tissue engineering.
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Carbon Dioxide Sorbent from Construction and Textile Plastic Waste
EnergyChem ( IF 0 ) Pub Date: 2023-04-26 , DOI: 10.1002/adsu.202200436
Plastic waste (PW) from textile and construction industries is rarely recycled due to the lack of economical and effective commercial recycling technologies. In this work, PW from these two sources is successfully converted into a microporous sorbent that is highly selective to carbon dioxide (CO2) adsorption. The synthesis of the sorbent is achieved by the pyrolysis of PW in the presence of a potassium salt activator. The properties of the sorbent can be tuned by changing the parent plastic type to get varying degrees of microporosity, surface area, and nitrogen content. The best performer, a sorbent derived from nylon 6,12, had a CO2 uptake of 19 wt% (4.32 mmol g−1) and 5 wt% (1.1 mmol g−1) at 1 and 0.1 bar, respectively. The initial estimated cost of synthesizing the sorbent is ≈$531 tonne−1 of PW making this process economically attractive compared to competitive technologies. The sorbent effectiveness in CO2 separation is demonstrated from various feeds including simulated flue gas and direct air capture. Thus, this upcycling approach can help to address two environmental challenges: PW pollution and increased atmospheric CO2 levels.
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Hybridization of Salt Hydrates with Solid–Solid Phase Change Materials: A Novel Pathway to Sorption Thermochemical Materials Manufacturing
EnergyChem ( IF 0 ) Pub Date: 2023-05-13 , DOI: 10.1002/adsu.202200184
Major advancements are needed in the thermochemical energy storage (TCES) field to bring the technology to commercial levels. The current research strategies are focused on improving heat and mass transfer using different supporting materials to achieve mechanical integrity during storage. However, these strategies are still under development, and they have not overcome the lab scale yet. This work explores novel matrices to expand the material database for TCES composites. Pure structural matrices (cellulose) and novel matrices with storage potential (polymeric solid–solid phase change materials) are selected and combined with three well-known thermochemical materials (TCMs) (MgSO4·6H2O, SrBr2·6H2O and MgCl2·6H2O), providing evidence of hybridized composites with storage capacity up to 2.4 GJ m−3 with a 25–20 wt% of polymeric matrix. The polymer content is found to act as a nucleating agent in the magnesium sulfate crystallization process forming a synthetic monohydrate crystalline phase (Kieserite) and inhibiting the formation of the amorphous phase. The effect of the matrix is proved to induce certain structural deformation or changes not observed in the pure TCM sorption process. This phenomenon has the potential to benefit the stabilization of the TCM, e.g., inhibition of the formation of amorphous phase in magnesium sulfate composites.
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A Binder-Free and Flexible VOPO4/CNT Film as Cathode for Aqueous Rechargeable Zn-Metal Battery
EnergyChem ( IF 0 ) Pub Date: 2023-07-14 , DOI: 10.1002/adsu.202300141
Aqueous rechargeable Zn-metal batteries (AZMBs) are promising energy storage aids due to their inherent safety, low cost, and competent performance, with prospects in stationary and portable applications. In this regard, one of the critical requirements is developing electrodes that can adapt to mechanical deformation without compromising the charge storage performance. The current work demonstrates the development of a binder-free and mechanically flexible composite cathode film (VP/fCNT-F, where ‘F’ stands for the film) based on VOPO4 (VP) and functionalized carbon nanotubes (fCNTs). The VP/fCNT-F film processing involves simple vacuum filtration of the composite obtained from the in-situ reaction of the fCNTs and the VP precursor in an aqueous medium. The functionalization of carbon nanotube (CNT) is important for the homogenous dispersion of VP and fCNT. The VP/fCNT-F electrode is used as a monolithic electrode in AZMB cells in combination with both liquid and quasi-solid-state gel polymer electrolytes. Besides, the utility of the VP/fCNT-F electrode in a flexible battery configuration is also demonstrated. Interestingly, in both the coin-cell and flexible configurations, the VP/fCNT-F electrode delivers a comparable discharge capacity of 90 and 78 mAh g−1, respectively (at 0.1 A g−1), validating the advantage of the binder-free VP/fCNT-F electrode for AZMBs.
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Facile Aqueous Solution-Gel Route toward Thin Film CuBi2O4 Photocathodes for Solar Hydrogen Production
EnergyChem ( IF 0 ) Pub Date: 2023-06-01 , DOI: 10.1002/adsu.202300083
A new benign aqueous route toward bismuth-containing photoelectrodes is proposed to eliminate the need for harmful organic solvents and/or acids. A CuBi2O4 photocathode is prepared by stabilizing the metal ions through complexation in pH neutral aqueous solutions. Merits of the proposed approach are elemental homogeneity (with unique doping possibilities) and ease of fabrication (e.g., high scalability). The prepared aqueous CuBi2O4 precursor forms a nearly phase-pure kusachiite crystalline phase free of organics residuals and capable of water reduction due to its sufficiently negatively positioned conduction band at −0.4 V versus RHE. Deposition on fluorine doped tin oxide coated glass (FTO/glass) substrates and thermal treatment leads to uniform but granular films of CuBi2O4 with excellent control over stoichiometry and thickness, owing to the facile and non-destructive synthesis conditions. Ultimately, the optimized CuBi2O4 photocathodes produce AM1.5G photocurrent densities of up to −1.02 mA cm−2 at 0.4 V versus RHE with H2O2 as an electron scavenger, competing with bare CuBi2O4 prepared through less benign non-aqueous organic synthesis routes.
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Ti3C2 MXene Induced Efficient Electron Transfer over Bimetallic Sulfides and Layered Double Hydroxides
EnergyChem ( IF 0 ) Pub Date: 2023-05-21 , DOI: 10.1002/adsu.202300098
With a large specific surface area and remarkable electrochemical capabilities, NiAl-LDH is widely used in photocatalysis. The electrochemical performance of NiAl-LDH can be further improved by introducing the appropriate amount of Ti3C2 MXene by hydrothermal method. And NiAl-LDH@Ti3C2 is simply compounded with ZnCdS in a certain ratio to obtain ZnCdS/NiAl-LDH@Ti3C2. By studying different ratios of ZCSNAT, the optimal ratio of hydrogen evolution activity is 27.10 mmol g−1 h−1 under alkaline solution, which is 9.96 and 1.67 times higher than ZCS and ZnCdS/NiAl-LDH-20, while ZnCdS/NiAl-LDH@Ti3C2-20 reaches 1883 µmol (37.66 mmol g−1 h−1) in acidic solution, 13.84 and 2.32 times higher than ZnCdS and ZnCdS/NiAl-LDH-20. This apparent enhancement is mainly due to the doping of Ti3C2 in the NiAl-LDH preparation to achieve improved electrochemical properties of NiAl-LDH. The better electron induction effect of NiAl-LDH@Ti3C2 greatly improves the electron mobility to the NA surface, which results in a higher photogenerated electron–hole separation efficiency of the composite catalyst based on the original one.
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Beneficial Effects of La0.5Sr0.5CoO3 Coatings on Thin-Film LiMn2O4 Cathodes for Lithium Ion Batteries
EnergyChem ( IF 0 ) Pub Date: 2023-05-13 , DOI: 10.1002/adsu.202300137
The severe capacity loss of spinel LiMn2O4 (LMO) limits the utility of this otherwise promising lithium ion battery cathode material. One of the strategies to mitigate capacity fade is applying a coating on LMO particle surfaces. While this approach yields promising results, there is limited understanding of mechanisms whereby coatings improve LMO capacity retention. Herein, the effects of a new protective coating material, La0.5Sr0.5CoO3 (LSCO), in a thin-film battery geometry that is amenable to fundamental studies of electrode processes, are reported. RF sputtering deposition is used to produce high quality 25–100 nm LMO cathodes on Al2O3 substrates with an intervening Pt/Ti back-side contact layer. Cycling of the un-coated cathodes results in capacity loss of 18% over 300 cycles. Adding a 2 nm LSCO layer reduces the capacity loss to 3%. While this may be due in part to reduced Mn dissolution, scanning transmission electron microscopy results indicate that the coating helps to preserve crystallinity and reduce lattice structure distortion due to inhibited formation of defect tetragonal spinel. Three-electrode electrochemical impedance spectroscopy results reveal that the LSCO coating increases charge transfer and ohmic resistances, but the increases are generally too small to significantly impact cell performance even at high C-rates.
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Experimental Characterization of a Novel Fluidized-Bed Zn–Air Fuel Cell
EnergyChem ( IF 0 ) Pub Date: 2023-07-06 , DOI: 10.1002/adsu.202300103
Zn–air fuel cells are promising energy storage devices for renewable energy and power sources, as they are cost-effective and have high energy density. However, limited charge and discharge cycles and low round-trip efficiency have long been obstacles to large-scale market deployment. Herein, a new fluidized-bed zinc–air fuel cell is designed, constructed, tested, and characterized. The integration of the fluidized bed in the zinc–air fuel cell leads to key advantages such as: erosion of the anode passivation layer, which plays a key role in the rapid voltage decay and keeping the products of reactions away from the proximity of the electrodes, reducing the concentration overpotential, due to the concentration gradient of electrode species in the diffusion boundary layer between the electrode–electrolyte interface and the electrolyte bulk.
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Energy and Thermal Performance Analysis of Quantum Dot Luminescent Solar Concentrators in Greenhouses
EnergyChem ( IF 0 ) Pub Date: 2023-06-08 , DOI: 10.1002/adsu.202300107
Greenhouses provide a controlled environment for plant growth, which increases crop yields, reduces the use of water and fertilizers, and offers resilience to droughts and extreme weather. However, greenhouse operation is energy intensive due to their heating and cooling loads. Luminescent solar concentrators (LSCs) are promising for semitransparent greenhouse roofs that produce clean electricity, thus reducing the greenhouse energy demand, while also transmitting enough light to satisfy plant growth. Here, we model the performance of LSC roofs designed as glass panels coated with quantum dot (QD)/polymer nanocomposite films and front-facing surface-mounted photovolatic cells. Five widely studied QD materials are examined to demonstrate that the proposed QD LSC roofs can have effective power conversion efficiencies exceeding 10% while also increasing the red-light fraction, which is beneficial for plant growth. The effect of LSC integration on the greenhouse thermal energy demands is studied for the example of silicon (Si) QD LSC roofs. In warm climates, solar power generated by the Si QD LSC roofs satisfies the entire greenhouse energy demand and thus enables net-zero energy operation. Overall, the results of the current research demonstrate the strong potential of integrating QD LSCs into greenhouses to reduce energy costs and enhance plant growth.
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Highly Selective Photocatalytic Conversion of 5-Hydroxymethyl-2-furfural to 2,5-Diformylfuran over Gold Ion Exchanged Cadmium Sulfide Nanowire
EnergyChem ( IF 0 ) Pub Date: 2023-06-01 , DOI: 10.1002/adsu.202300102
5-Hydroxymethyl furfural (HMF) obtained from biomass can be converted to 2,5-diformylfuran (DFF), a valuable chemical intermediate. However, the typical HMF oxidation process requires energy consumption such as high temperature and oxygen pressure. Herein, Au2S decorated CdS nanowires (denoted as Au2S@CdS NWs) are fabricated by a simple ion exchange method and applied as a heterostructure photocatalyst system for HMF oxidation under mild conditions. Under visible light irradiation, the photocatalytic performance of Au2S@CdS NWs is significantly enhanced compared with pristine CdS NWs, in which Au2S (0.25%)@CdS NWs achieve the high DFF yield (≈95%) for 4 h reaction time. This result means that the heterogeneous interface formed between CdS NWs and Au2S promotes the separation efficiency of photogenerated charges, which leads to high catalytic activity. Moreover, Au2S (0.25%)@CdS NWs work well for HMF conversion to DFF under anaerobic and aerobic conditions. Control experiments and characterization are conducted to investigate each reaction mechanism. Consequently, it is found that the photogenerated hole directly oxidizes HMF to DFF under anaerobic conditions and the 1O2 produced from oxygen is the active species for HMF conversion to DFF under aerobic conditions.
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Supplementary Information
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